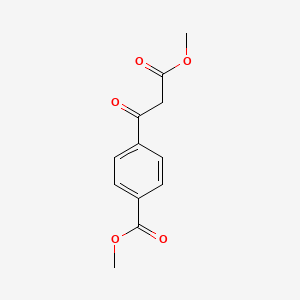

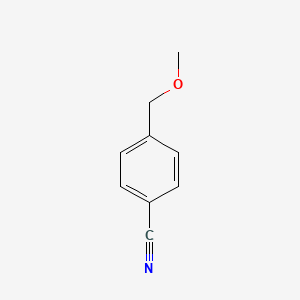

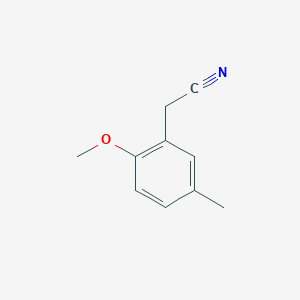

4-(4-Methoxyphenyl)-4-phenylpiperidine hydrochloride

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 4-(4-Methoxyphenyl)-4-phenylpiperidine hydrochloride and related compounds has been explored in several studies. One approach to synthesizing related piperidine derivatives involves the condensation of p-anisaldehyde with acetone and ammonium acetate trihydrate, followed by methylation and oximation with hydroxylamine hydrochloride to afford a key scaffold. This scaffold is then conjugated with substituted benzoyl chlorides to yield novel oxime esters with potential biological activities . Another study describes the synthesis of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands, focusing on the structure-activity relationships at the C-4 phenyl and N-1 positions . Additionally, the synthesis of 4-methoxy-2,3,5-trimethylpyridine, a building block for gastric-acid inhibiting compounds, has been reported, showcasing a multi-step process involving condensation, hydrogenolysis, and substitution reactions .

Molecular Structure Analysis

Molecular structure and spectroscopic data of related compounds have been obtained using DFT calculations, which include geometry optimization, vibrational spectra, and assignment of fundamental vibrations. Molecular parameters such as bond lengths and angles were calculated, and intramolecular charge transfer was analyzed using natural bond orbital (NBO) analysis. Additionally, molecular electrostatic potential (MEP), HOMO-LUMO, Fukui functions, RDG, and ELF were performed to predict biological effects based on molecular docking results . The crystal structure of pethidine hydrochloride, a related compound, has been determined, revealing the equatorial orientation of the phenyl ring to the piperidine ring in the molecule .

Chemical Reactions Analysis

The behavior of some 4-α-hydroxyalkyl(or aralkyl)-4-phenylpiperidines under acidic conditions has been studied, showing that these compounds can undergo solvolysis, resulting in molecular rearrangement and elimination reactions to yield different products depending on the substituents present . The study of the crystal structure of an adduct of 4-hydroxypiperidin-1-yl and 4-piperidin-1-yl substituents on a (4-chlorophenyl)methanone component has provided insights into the intermolecular interactions and orientations of the piperidine rings relative to the benzene ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structures. For instance, the introduction of a m-hydroxy substituent into the phenyl group of 4β-Methoxy-4α-phenyl-3α,5α-propanopiperidine derivatives has been shown to significantly enhance their analgesic and antitussive activities. Some N-carbamates of these derivatives also exhibit anti-inflammatory effects . The crystallographic analysis of pethidine hydrochloride has provided detailed information on the molecular packing and orientation of the carbethoxy group in the crystal lattice . The novel oxime esters synthesized from the piperidin-4-one core have been characterized by various spectroscopic techniques and demonstrated promising antioxidant and antimicrobial activities .

Safety and Hazards

Propriétés

IUPAC Name |

4-(4-methoxyphenyl)-4-phenylpiperidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO.ClH/c1-20-17-9-7-16(8-10-17)18(11-13-19-14-12-18)15-5-3-2-4-6-15;/h2-10,19H,11-14H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGWUZDMSYPMJOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2(CCNCC2)C3=CC=CC=C3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80589984 | |

| Record name | 4-(4-Methoxyphenyl)-4-phenylpiperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Methoxyphenyl)-4-phenylpiperidine hydrochloride | |

CAS RN |

1170596-97-0 | |

| Record name | 4-(4-Methoxyphenyl)-4-phenylpiperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(Methoxymethyl)phenyl]methanol](/img/structure/B3022794.png)

![Methyl({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine](/img/structure/B3022799.png)